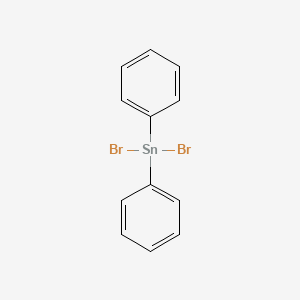
Stannane, dibromodiphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, dibromodiphenyl- is an organotin compound characterized by the presence of tin (Sn) bonded to two bromine (Br) atoms and two phenyl (C6H5) groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes. The unique properties of stannane, dibromodiphenyl- make it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Stannane, dibromodiphenyl- can be synthesized through several methods, including:
Direct Stannylation: This involves the reaction of diphenylstannane with bromine under controlled conditions to yield stannane, dibromodiphenyl-. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF).
Grignard Reagent Method: Another approach involves the reaction of diphenylmagnesium bromide with tin(IV) chloride (SnCl4) to form stannane, dibromodiphenyl-. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods: Industrial production of stannane, dibromodiphenyl- often involves large-scale reactions using the Grignard reagent method due to its efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: Stannane, dibromodiphenyl- can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert stannane, dibromodiphenyl- to its corresponding stannane derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The bromine atoms in stannane, dibromodiphenyl- can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) are often employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products:
Oxidation: Tin oxides (e.g., SnO2)
Reduction: Stannane derivatives
Substitution: Substituted stannane compounds
科学的研究の応用
Stannane, dibromodiphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: Organotin compounds, including stannane, dibromodiphenyl-, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, including their use as anticancer agents.
Industry: Stannane, dibromodiphenyl- is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of stannane, dibromodiphenyl- involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Stannane (SnH4): A simpler organotin compound with hydrogen atoms instead of bromine and phenyl groups.
Tributyltin Hydride (Bu3SnH): Another organotin compound with three butyl groups attached to the tin atom.
Trimethyltin Chloride (Me3SnCl): An organotin compound with three methyl groups and one chlorine atom attached to the tin atom.
Uniqueness: Stannane, dibromodiphenyl- is unique due to the presence of both bromine and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis reactions and industrial applications.
特性
CAS番号 |
4713-59-1 |
|---|---|
分子式 |
C12H10Br2Sn |
分子量 |
432.72 g/mol |
IUPAC名 |
dibromo(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2BrH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChIキー |
ALOQGPVOAWHHLG-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
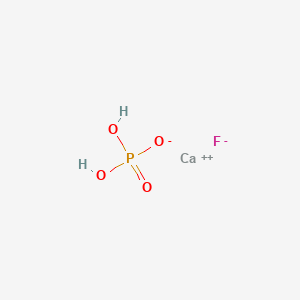
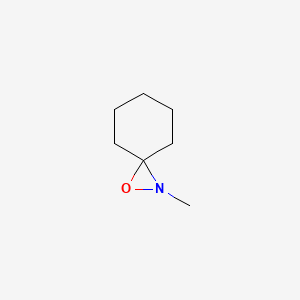

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
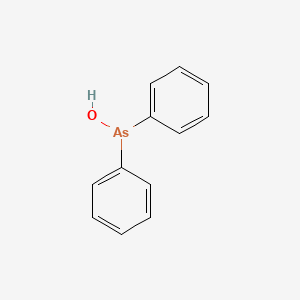

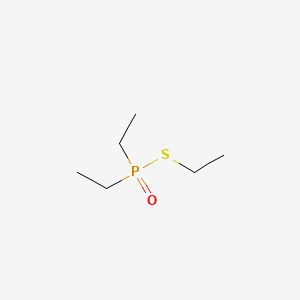

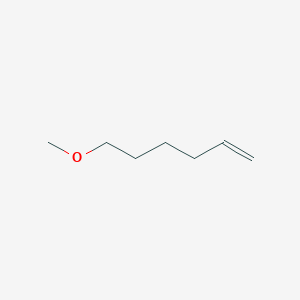
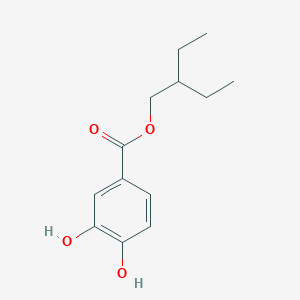
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
